molecular formula C7H3ClN2O2S B188900 3-Chloro-5-nitro-1,2-benzisothiazole CAS No. 30747-87-6

3-Chloro-5-nitro-1,2-benzisothiazole

Cat. No.: B188900
CAS No.: 30747-87-6
M. Wt: 214.63 g/mol
InChI Key: JLKBGSBCVBKCBM-UHFFFAOYSA-N
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Description

3-Chloro-5-nitro-1,2-benzisothiazole is a useful research compound. Its molecular formula is C7H3ClN2O2S and its molecular weight is 214.63 g/mol. The purity is usually 95%.
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Properties

CAS No.

30747-87-6

Molecular Formula

C7H3ClN2O2S

Molecular Weight

214.63 g/mol

IUPAC Name

3-chloro-5-nitro-1,2-benzothiazole

InChI

InChI=1S/C7H3ClN2O2S/c8-7-5-3-4(10(11)12)1-2-6(5)13-9-7/h1-3H

InChI Key

JLKBGSBCVBKCBM-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=NS2)Cl

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=NS2)Cl

Key on ui other cas no.

30747-87-6

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5-nitro-l,2-benzisothiazol-3(2H)-one (10.0 g, 0.0510 mol), phosphorus oxychloride (40.0 mL, 0.429 mol) and tributylamine (12.0 mL, 0.050 mol) is heated at 103-115° C. for six hours, stirred at room temperature overnight, and poured into an ice-water mixture. The resultant aqueous mixture is extracted with methylene chloride. The combined organic extracts are washed sequentially with water and saturated sodium hydrogen carbonate solution, dried over anhydrous sodium sulfate, and concentrated in vacuo to obtain a gum. Column chromatography of the gum using silica gel and methylene chloride gives the title product as an orange-yellow solid which is identified by NMR spectral analysis.
Quantity
10 g
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reactant
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40 mL
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reactant
Reaction Step One
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12 mL
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reactant
Reaction Step One
[Compound]
Name
ice water
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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solvent
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